molecular formula C8H13N3 B172883 4-Tert-butylpyrimidin-2-amine CAS No. 17321-94-7

4-Tert-butylpyrimidin-2-amine

Cat. No. B172883
CAS RN: 17321-94-7
M. Wt: 151.21 g/mol
InChI Key: OKLVXPSKPCTBGL-UHFFFAOYSA-N
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Description

4-Tert-butylpyrimidin-2-amine is a chemical compound with the molecular formula C8H13N3 . It is also known by other names such as 4-(tert-Butyl)pyrimidin-2-amine and 2-Pyrimidinamine, 4-(1,1-dimethylethyl)- .


Molecular Structure Analysis

The molecular weight of 4-Tert-butylpyrimidin-2-amine is 151.21 g/mol . The InChI code is 1S/C8H13N3/c1-8(2,3)6-4-5-10-7(9)11-6/h4-5H,1-3H3,(H2,9,10,11) . The Canonical SMILES representation is CC(C)(C)C1=NC(=NC=C1)N .


Physical And Chemical Properties Analysis

The computed properties of 4-Tert-butylpyrimidin-2-amine include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The exact mass is 151.110947427 g/mol . The topological polar surface area is 51.8 Ų . The heavy atom count is 11 .

Scientific Research Applications

Histamine H4 Receptor Ligands

4-Tert-butylpyrimidin-2-amine has been utilized in the synthesis of ligands for the histamine H4 receptor (H4R). These ligands show potential in vitro potency and have applications as anti-inflammatory agents and antinociceptive activity in pain models (Altenbach et al., 2008).

Catalysts in Aryl-Cl Activation and Polymerization

It has been used in the synthesis of aminopyridinato complexes that act as catalysts for Suzuki cross-coupling, particularly in the activation of aryl chlorides. These complexes have also shown remarkable activity in the polymerization of silanes (Deeken et al., 2006).

Glycosylation and Vinyl Triflates Formation

2,4,6-Tri-tert-butylpyrimidine, a derivative of 4-tert-butylpyrimidin-2-amine, has been identified as an efficient and cost-effective alternative for use in glycosylation reactions and the formation of vinyl triflates (Crich et al., 2001).

Synthesis of Amines

It has been utilized in the asymmetric synthesis of amines, where N-tert-butanesulfinyl aldimines and ketimines serve as intermediates. This methodology facilitates the synthesis of a wide range of enantioenriched amines (Ellman et al., 2002).

Amination of Halogenopyrimidines

The compound plays a role in the amination of halogenopyrimidines, influencing the mechanism and outcome of these reactions (Rasmussen & Plas, 2010).

Perovskite Solar Cells

4-Tert-butylpyridine derivatives have been integrated into the design of organic hole-transporting materials (HTMs) for enhancing the efficiency and stability of perovskite solar cells (Xu et al., 2017).

Chemodosimetric Detection

Heterobimetallic Ru(II)-Ln(III) complexes, incorporating 4,4'-di-tert-butyl-2,2'-bipyridine, have been synthesized for the selective detection of biogenic amine odorants, crucial in food safety (Chow et al., 2013).

Safety And Hazards

The safety information for 4-Tert-butylpyrimidin-2-amine includes hazard statements such as H302, H315, H320, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Relevant Papers One relevant paper is "Experimental and Theoretical Investigation of the Function of 4-tert-Butyl Pyridine for Interface Energy Level Adjustment in Efficient Solid-State Dye-Sensitized Solar Cells" . This paper investigates the function of 4-tert-Butyl pyridine in solid-state dye-sensitized solar cells.

properties

IUPAC Name

4-tert-butylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-8(2,3)6-4-5-10-7(9)11-6/h4-5H,1-3H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLVXPSKPCTBGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498804
Record name 4-tert-Butylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butylpyrimidin-2-amine

CAS RN

17321-94-7
Record name 4-(1,1-Dimethylethyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17321-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butylpyrimidin-2-amine
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URL https://comptox.epa.gov/dashboard/DTXSID20498804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butylpyrimidin-2-amine
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